(1E)-1-chloro-1-octene
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Overview
Description
(1E)-1-chloro-1-octene: is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of octene, characterized by the presence of a chlorine atom attached to the first carbon of the octene chain. The “1E” designation indicates the configuration of the double bond, with the chlorine atom and the alkyl chain on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E)-1-chloro-1-octene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to 1-Octene: This method involves the addition of hydrogen chloride (HCl) to 1-octene under controlled conditions to yield this compound.
Dehydrohalogenation of 1-Chlorooctane: This method involves the elimination of hydrogen chloride from 1-chlorooctane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the addition of hydrogen chloride to 1-octene. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1E)-1-chloro-1-octene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalogenated or halogenated products.
Oxidation Reactions: this compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as peracids or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Reagents such as peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide (OsO4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or amines.
Addition Reactions: Formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: Formation of epoxides or alcohols.
Scientific Research Applications
Chemistry: (1E)-1-chloro-1-octene is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated alkenes on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: this compound is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-chloro-1-octene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-Chlorooctane: A saturated analog of (1E)-1-chloro-1-octene, lacking the double bond.
1-Bromo-1-octene: A brominated analog with similar reactivity but different halogen atom.
1-Chloro-2-octene: An isomer with the chlorine atom attached to the second carbon.
Uniqueness: this compound is unique due to its specific configuration and reactivity. The presence of the double bond and the chlorine atom in the “E” configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H15Cl |
---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
(E)-1-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ |
InChI Key |
MXUOKRUYNYDCDL-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/Cl |
Canonical SMILES |
CCCCCCC=CCl |
Origin of Product |
United States |
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